

An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole

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Compound of Interest

Compound Name: *1-Tert-butyl-1H-pyrazole*

Cat. No.: B169319

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For researchers, scientists, and professionals in drug development, understanding the characteristics of novel chemical entities is paramount. This guide provides a comprehensive overview of **1-tert-butyl-1H-pyrazole**, a heterocyclic compound with significant potential in medicinal chemistry.

Core Compound Identity

CAS Number: 15754-60-6[\[1\]](#)

Molecular Formula: C₇H₁₂N₂[\[1\]](#)

IUPAC Name: 1-tert-butylpyrazole[\[1\]](#)

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of **1-tert-butyl-1H-pyrazole** is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	124.18 g/mol	[1]
Physical Form	Flammable liquid and vapor	[1]
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Density	Data not readily available	
Solubility	Highly water-soluble	[2]
Computed XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Several methods have been reported for the synthesis of tert-butyl-substituted pyrazoles. A general and environmentally friendly procedure for a related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is described below, which can be adapted for the synthesis of other pyrazole derivatives.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[2]

This procedure highlights an environmentally friendly approach using an inorganic base and no organic solvent.

Materials:

- tert-Butylhydrazine hydrochloride
- 2 M Sodium Hydroxide (NaOH)

- 3-Aminocrotononitrile

Procedure:

- A three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride.
- 2 M NaOH is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed.
- 3-Aminocrotononitrile is then added to the solution.
- The reaction mixture is heated to 90 °C with vigorous stirring for 22 hours.
- After cooling, the product can be isolated as a crystalline material directly from the reaction mixture.

Biological Activity and Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The tert-butyl group, in particular, can serve as a bulky, lipophilic moiety that can enhance binding to biological targets.

Potential as Cyclooxygenase (COX) Inhibitors

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The general mechanism of COX-catalyzed prostaglandin synthesis and its inhibition is depicted below.

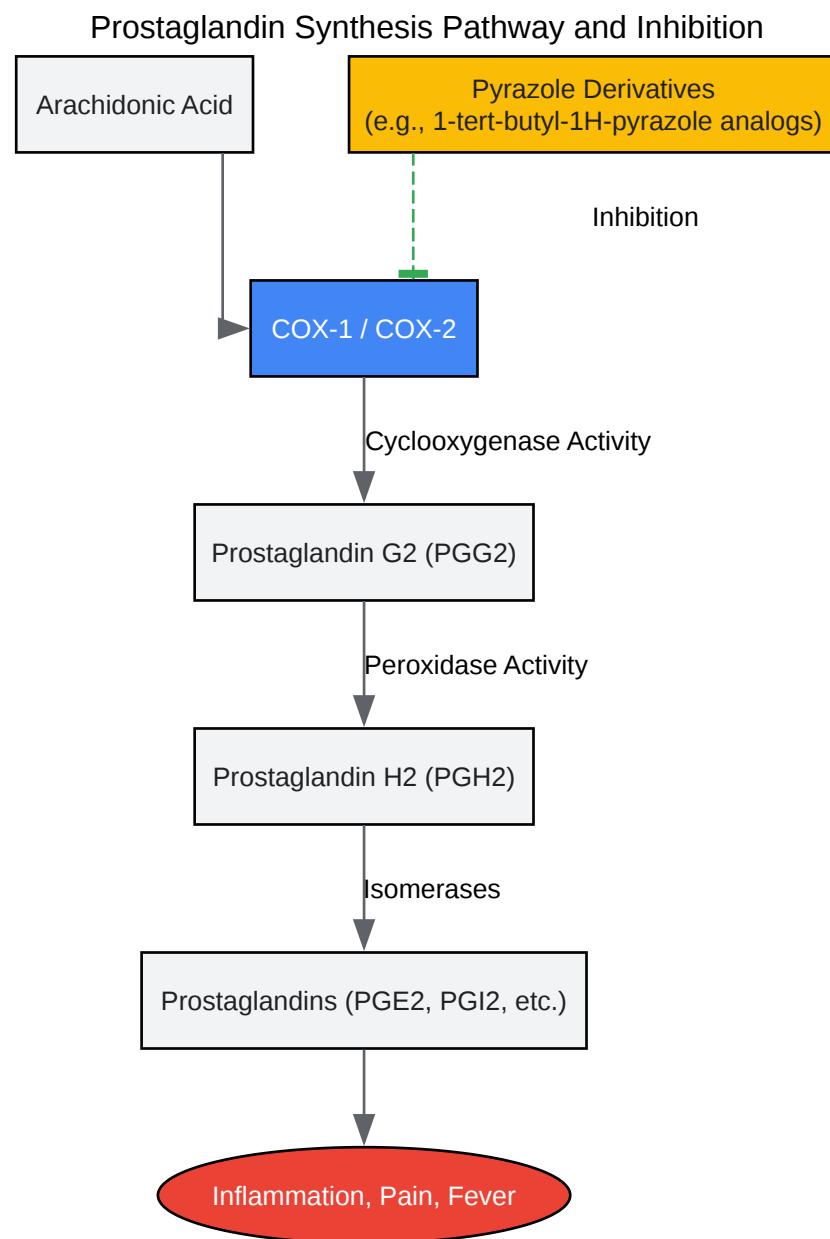
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Figure 1. Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the potential of compounds like **1-tert-butyl-1H-pyrazole** as COX inhibitors, an in vitro enzyme inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
- Test compound (e.g., a derivative of **1-tert-butyl-1H-pyrazole**)
- Buffer solution (e.g., Tris-HCl)
- Microplate reader

Procedure:

- The assay is performed in a 96-well plate format.
- The reaction mixture, containing buffer, enzyme, and the test compound at various concentrations, is pre-incubated.
- The reaction is initiated by adding arachidonic acid and TMPD.
- The absorbance is measured over time using a microplate reader at a specific wavelength.
- The rate of reaction is calculated from the linear portion of the absorbance curve.

- The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
- The IC_{50} value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Logical Workflow for Drug Discovery

The process of identifying and developing a new drug candidate from a lead compound like a **1-tert-butyl-1H-pyrazole** derivative follows a structured workflow.

Drug Discovery and Development Workflow

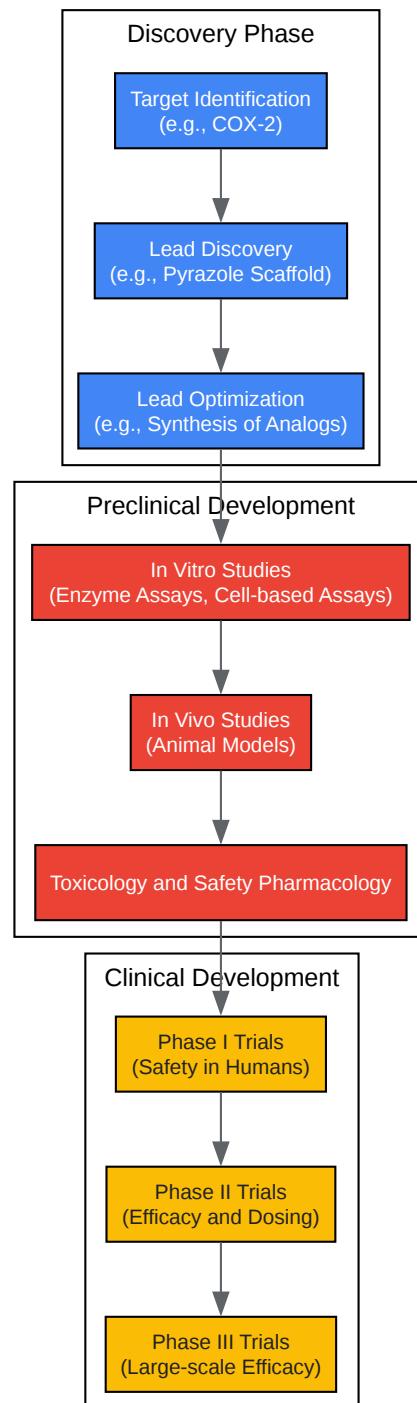
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Figure 2. A generalized workflow for the discovery and development of a new drug candidate.

Conclusion

1-Tert-butyl-1H-pyrazole represents a valuable scaffold for the development of novel therapeutic agents. Its physicochemical properties, combined with the proven biological activities of the pyrazole nucleus, make it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.

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